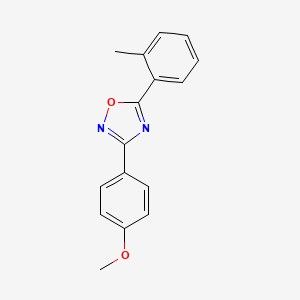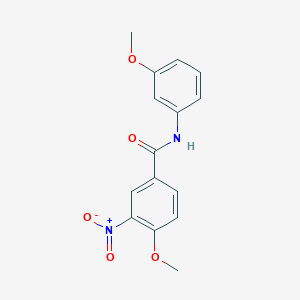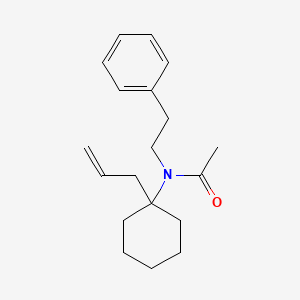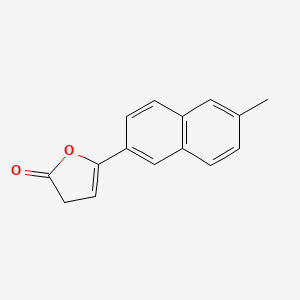
3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring, which gives it unique properties.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, antimicrobial, and anticancer properties. It has also been studied for its potential use as an antioxidant, anticonvulsant, and antidepressant.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and pathways involved in inflammation, microbial growth, and cancer cell proliferation. It may also act by scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole in lab experiments is its versatility. It can be used in various assays to study its effects on different biological processes. Additionally, it is relatively easy to synthesize and is commercially available. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy against different types of cancer and its mechanism of action. Another area of interest is its use as an anti-inflammatory agent. Studies are needed to determine its effectiveness in different models of inflammation and its potential side effects. Additionally, its potential use as an anticonvulsant and antidepressant should be explored further. Finally, more studies are needed to determine the optimal dosing and administration of this compound for different applications.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a compound that has shown great potential in scientific research. Its unique properties make it a versatile compound that can be used in various assays to study its effects on different biological processes. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of 3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 4-methoxybenzohydrazide with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized using phosphorus oxychloride to form the oxadiazole ring.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-5-3-4-6-14(11)16-17-15(18-20-16)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRMXQXLZOSJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)








![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)

![5-[(2,4-dichlorophenoxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5696896.png)
